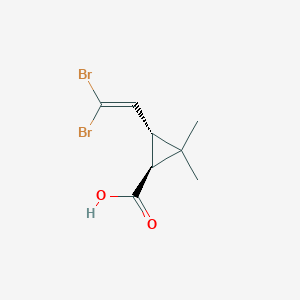

(1S-trans)-Decamethrinic Acid

Descripción general

Descripción

(1S-trans)-Decamethrinic Acid is a synthetic pyrethroid compound known for its insecticidal properties. It is a stereoisomer of decamethrinic acid, which is a key intermediate in the synthesis of various pyrethroid insecticides. Pyrethroids are widely used due to their high efficacy against insects and relatively low toxicity to mammals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S-trans)-Decamethrinic Acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable dichlorovinyl compound with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions: (1S-trans)-Decamethrinic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can modify its chemical structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorovinyl ketones, while reduction can produce cyclopropane alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Background

(1S-trans)-Decamethrinic Acid is a derivative of decamethrin, a synthetic pyrethroid used extensively in agriculture for pest management. The molecular formula for this compound is C₈H₁₀Br₂O₂, with a molecular weight of approximately 297.97 g/mol . Understanding its chemical properties is crucial for evaluating its applications.

Agricultural Applications

1. Insecticide Transformation Product:

- This compound is primarily recognized as a metabolite of decamethrin and other pyrethroids. It plays a role in the degradation pathways of these pesticides in the environment, contributing to their overall efficacy and safety profile.

2. Pest Control Efficacy:

- Studies indicate that the transformation products of pyrethroids, including this compound, can exhibit varying degrees of insecticidal activity. This compound is often assessed for its effectiveness against common agricultural pests such as aphids and beetles .

Environmental Monitoring

1. Residue Analysis:

- The detection of this compound in environmental samples is crucial for assessing the impact of pesticide use on ecosystems. Analytical methods have been developed to monitor its presence in soil and water systems, providing insights into the persistence and degradation rates of pyrethroids .

2. Ecotoxicological Studies:

- Research has shown that this compound can affect non-target organisms, including aquatic life. Ecotoxicological assessments help determine safe application rates and potential environmental risks associated with its use .

Toxicological Insights

1. Health Effects:

- As a metabolite of pyrethroids, this compound has been studied for its potential health effects on humans and animals. Toxicological profiles indicate that exposure may lead to neurological effects due to its mechanism as a cholinesterase inhibitor .

2. Case Studies:

- Various case studies have documented incidents of exposure to pyrethroids and their metabolites, including this compound. These studies often focus on occupational exposure among agricultural workers and the subsequent health implications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Metabolite in pest control products | Effective against specific pests; contributes to overall pesticide efficacy |

| Environmental Monitoring | Detection in soil and water samples | Provides data on pesticide degradation rates; informs environmental safety |

| Toxicological Studies | Assessment of health effects from exposure | Linked to neurological effects; requires careful monitoring in occupational settings |

Mecanismo De Acción

The mechanism of action of (1S-trans)-Decamethrinic Acid involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prolongs their activation, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This selective action on insect sodium channels makes it highly effective as an insecticide while being relatively safe for mammals.

Comparación Con Compuestos Similares

Permethrin: Another widely used pyrethroid with similar insecticidal properties.

Cypermethrin: Known for its high efficacy and longer residual activity.

Cyfluthrin: Similar in structure but contains a fluorine atom, enhancing its insecticidal activity.

Uniqueness: (1S-trans)-Decamethrinic Acid is unique due to its specific stereochemistry, which contributes to its high insecticidal potency and selectivity. Its ability to disrupt sodium channels in insects while having low toxicity to mammals makes it a valuable compound in the field of pest control.

Actividad Biológica

(1S-trans)-Decamethrinic Acid is a significant metabolite of the pyrethroid insecticide deltamethrin, which is widely used for pest control in agricultural and residential settings. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks to humans and non-target organisms.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀Br₂O₂, is an organobromine compound that belongs to the class of monocarboxylic acids. It is structurally related to cyclopropanecarboxylic acids, which are known for their biological activity, particularly in neurotoxicity related to insect physiology .

The biological activity of this compound primarily involves its effects on the nervous system of insects. Pyrethroids, including deltamethrin and its metabolites, function by prolonging the opening of sodium channels in nerve cells, leading to repetitive nerve firing and ultimately paralysis or death in insects . This mechanism is critical for their efficacy as insecticides.

Toxicological Studies

Various studies have investigated the toxicological effects of deltamethrin and its metabolites, including this compound. Key findings include:

- Neurotoxicity : Exposure to deltamethrin has been associated with symptoms such as tremors, convulsions, and increased sensitivity to stimuli in animal models. These effects are attributed to the disruption of normal sodium channel function .

- Reproductive Effects : Research indicates that deltamethrin can adversely affect reproductive health in mammals. Studies have shown significant decreases in reproductive organ weights and sperm motility in male rats exposed to deltamethrin . The implications for this compound are particularly relevant given its role as a metabolite.

Metabolism and Excretion

The metabolism of deltamethrin has been extensively studied, revealing that it is rapidly absorbed and metabolized in mammals. The primary metabolic pathways involve hydroxylation and ester cleavage, leading to various metabolites including this compound .

- Pharmacokinetics : In studies involving rats, it was found that most radioactivity from administered doses was excreted within 24 hours, primarily through urine and feces . This rapid metabolism suggests low potential for bioaccumulation.

Environmental Impact

A study conducted on the environmental presence of pyrethroid metabolites highlighted widespread exposure among populations living near agricultural areas where deltamethrin is used. Elevated levels of urinary metabolites were associated with reduced lung function in affected individuals, indicating potential health risks due to chronic exposure .

Human Health Risk Assessment

The U.S. Environmental Protection Agency (EPA) has conducted risk assessments on deltamethrin that include evaluations of its metabolites like this compound. These assessments focus on acute and chronic exposure scenarios, particularly concerning vulnerable populations such as children . The findings suggest that while acute risks are relatively low under normal use conditions, long-term exposure could pose significant health risks.

Data Table: Summary of Key Findings

| Study/Source | Findings | Implications |

|---|---|---|

| Wolansky et al. (2006) | Observed neurotoxic effects including decreased motor activity in rats | Highlights potential risks associated with exposure to deltamethrin and its metabolites |

| Abd El-Aziz (1994) | Significant reproductive toxicity observed in male rats | Suggests potential impacts on fertility and reproductive health |

| EPA Risk Assessment (2014) | No observed adverse effect levels (NOAEL) established; acute risks deemed acceptable | Indicates regulatory confidence in current usage guidelines but emphasizes need for ongoing monitoring |

Propiedades

IUPAC Name |

(1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.